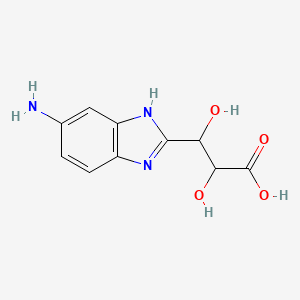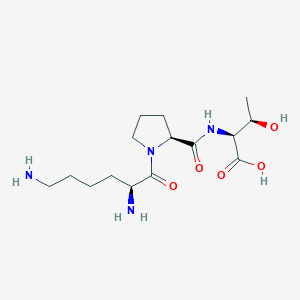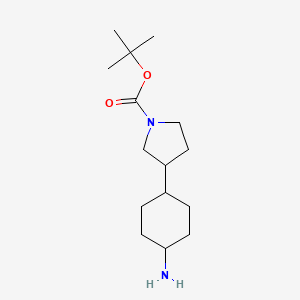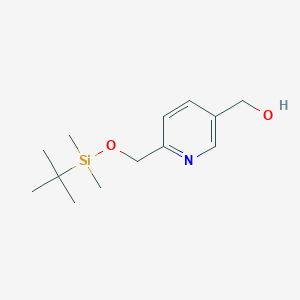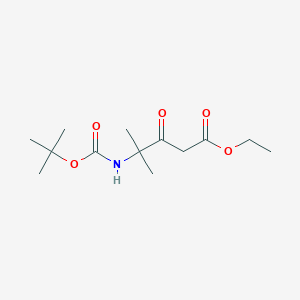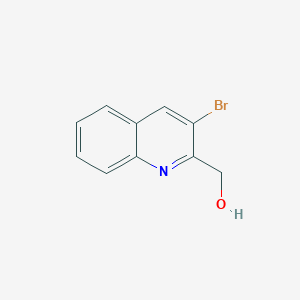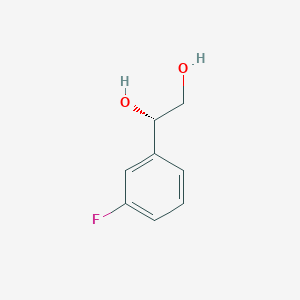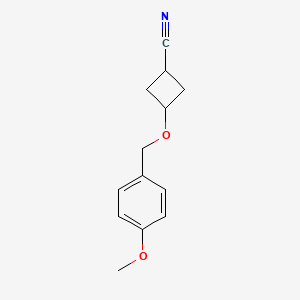
3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile is an organic compound that features a cyclobutane ring substituted with a 4-methoxy-benzyloxy group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile typically involves the reaction of a cyclobutanecarbonitrile precursor with a 4-methoxy-benzyl alcohol derivative. One common method involves the use of organolithium reagents to facilitate the formation of the desired product. For example, a solution of butyllithium in hexane can be added to the precursor in tetrahydrofuran (THF) at low temperatures (around -78°C) to generate the corresponding lithiated carbanion, which then reacts with the 4-methoxy-benzyl alcohol derivative to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis process, allowing for the continuous production of the compound under controlled conditions .
化学反応の分析
Types of Reactions
3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methoxy-benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclobutanecarbonitrile derivatives.
科学的研究の応用
3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes .
作用機序
The mechanism of action of 3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
Palomid 529: A compound with a similar 4-methoxy-benzyloxy group, known for its anticancer properties.
Other Cyclobutanecarbonitrile Derivatives: Compounds with similar cyclobutane and carbonitrile structures but different substituents.
Uniqueness
3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO2/c1-15-12-4-2-10(3-5-12)9-16-13-6-11(7-13)8-14/h2-5,11,13H,6-7,9H2,1H3 |
InChIキー |
ROIMKVVSUPBGHM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC2CC(C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



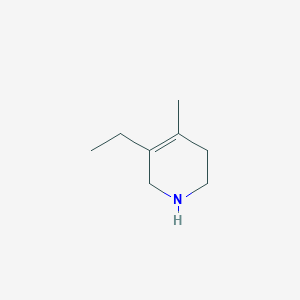

![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
